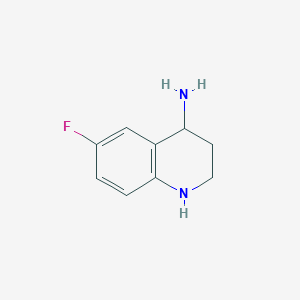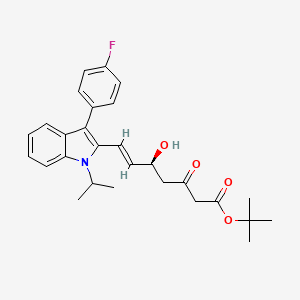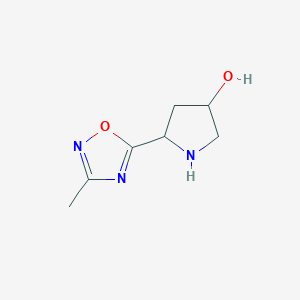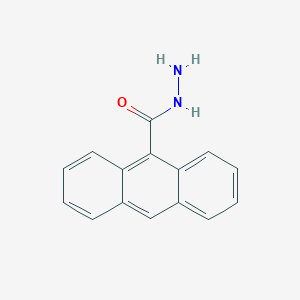
Anthracene-9-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Anthracenecarboxylic acid, hydrazide is an organic compound derived from 9-anthracenecarboxylic acid It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxylic acid, hydrazide typically involves the reaction of 9-anthracenecarboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{9-Anthracenecarboxylic acid} + \text{Hydrazine} \rightarrow \text{9-Anthracenecarboxylic acid, hydrazide} ]
Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxylic acid, hydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 9-Anthracenecarboxylic acid, hydrazide can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used to introduce new functional groups via substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with reduced functional groups.
科学研究应用
9-Anthracenecarboxylic acid, hydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 9-anthracenecarboxylic acid, hydrazide involves its interaction with various molecular targets and pathways. The compound can form stable radicals upon light irradiation, which can then participate in further chemical reactions . These radicals can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo photochemical reactions is a key aspect of its mechanism of action.
相似化合物的比较
9-Anthracenecarboxylic acid: The parent compound, which lacks the hydrazide group.
9-Anthracenemethanol: A derivative with a hydroxymethyl group instead of the carboxylic acid or hydrazide group.
9,10-Anthracenedicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness: 9-Anthracenecarboxylic acid, hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and materials science.
属性
CAS 编号 |
61258-69-3 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
anthracene-9-carbohydrazide |
InChI |
InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18) |
InChI 键 |
LIGPKYSJJKFJRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
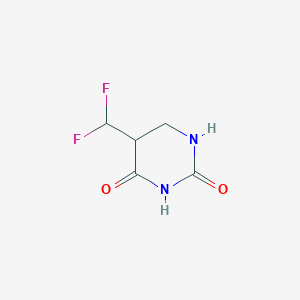
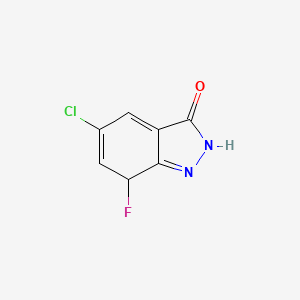
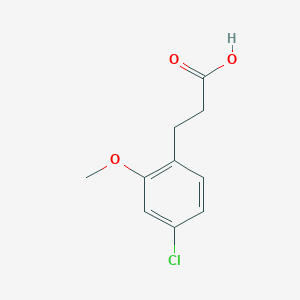
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
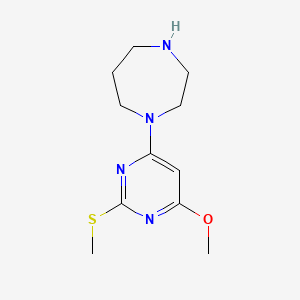
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
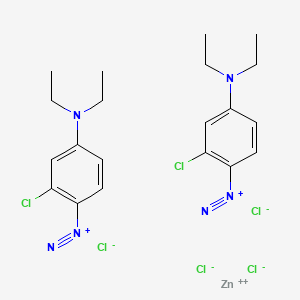
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
